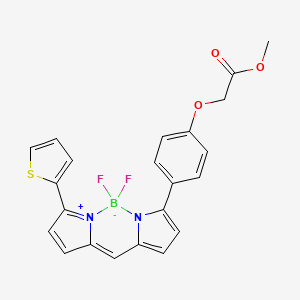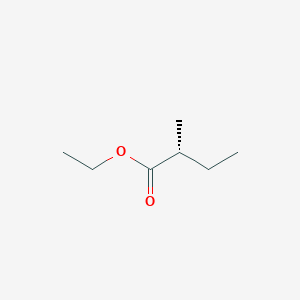
BODIPY TR methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BODIPY TR methyl ester, also known as boron-dipyrromethene tetramethylrhodamine methyl ester, is a red-fluorescent dye. It is widely used as a counterstain for cells and tissues expressing green fluorescent protein. This compound readily permeates cell membranes and selectively stains mitochondria and endomembranous organelles such as the endoplasmic reticulum and the Golgi apparatus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BODIPY TR methyl ester typically involves the reaction of a boron-dipyrromethene core with tetramethylrhodamine methyl ester. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored in a cold, dark environment to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
BODIPY TR methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can alter the fluorescence properties of the compound.
Reduction: This reaction can also affect the fluorescence characteristics.
Substitution: This reaction involves the replacement of functional groups on the BODIPY core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized BODIPY derivatives, while substitution reactions can yield a variety of functionalized BODIPY compounds .
Aplicaciones Científicas De Investigación
BODIPY TR methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in cell tracing and tracking, as well as in imaging studies to visualize cellular structures.
Medicine: Utilized in diagnostic assays and as a marker in various medical research applications.
Industry: Applied in high-content screening and drug discovery processes.
Mecanismo De Acción
The mechanism of action of BODIPY TR methyl ester involves its ability to permeate cell membranes and selectively stain specific organelles. The compound’s fluorescence properties are due to its unique molecular structure, which allows it to absorb and emit light at specific wavelengths. This makes it an effective tool for imaging and diagnostic applications .
Comparación Con Compuestos Similares
Similar Compounds
BODIPY FL methyl ester: Another fluorescent dye with similar applications but different spectral properties.
BODIPY 630/650 methyl ester: A dye with a different emission wavelength, used for multi-color imaging studies.
Uniqueness
BODIPY TR methyl ester is unique due to its red fluorescence, which makes it an excellent counterstain for green fluorescent protein-expressing cells. Its ability to selectively stain mitochondria and endomembranous organelles also sets it apart from other similar compounds .
Propiedades
IUPAC Name |
methyl 2-[4-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)phenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BF2N2O3S/c1-29-22(28)14-30-18-8-4-15(5-9-18)19-10-6-16-13-17-7-11-20(21-3-2-12-31-21)27(17)23(24,25)26(16)19/h2-13H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMDVGPFFTVIIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OCC(=O)OC)C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BF2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150152-63-9 |
Source


|
| Record name | Boron, difluoro[methyl [4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene]methyl]-1H-pyrrol-2-yl]phenoxy]acetato-N,N′]difluoro-, (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150152-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


